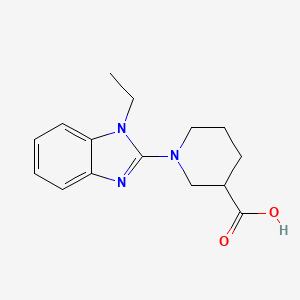

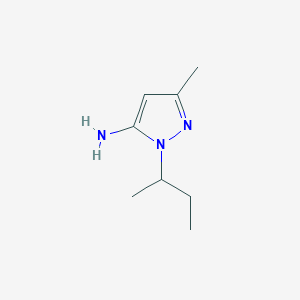

2-(3-Methyl-piperidin-1-yl)-benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-Methyl-piperidin-1-yl)-benzylamine involves various strategies to incorporate the piperidine moiety into the desired framework. For instance, the synthesis of acetylcholinesterase inhibitors with a piperidine scaffold, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, involves the use of rigid analogues and structure-activity relationship (SAR) studies to enhance potency . Similarly, the preparation of 4-(aminoalkoxy)benzylamines, which includes piperidine derivatives, is achieved by screening for activity at the human histamine H3 receptor, with some compounds exhibiting subnanomolar binding affinities . Additionally, the synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines demonstrates the versatility of piperidine derivatives in yielding various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of piperidine-related compounds has been extensively studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined, revealing five different stable conformers with the most stable conformer's dihedral angles being consistent with X-ray parameters . The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was investigated by X-ray crystallography, showing that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in chemical reactions is highlighted by the synthesis of imines from the reaction of cyclohexanone derivatives with benzylamine under different temperature conditions. The study of thermodynamic parameters such as ΔH, ΔS, and ΔG at various temperatures provides insights into the optimal conditions for these reactions . Furthermore, the condensation reactions involving piperidine derivatives, such as the synthesis of the nitro-benzenesulfonyl compound, demonstrate the utility of piperidine as a versatile building block in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and synthesis. The SAR studies of acetylcholinesterase inhibitors reveal that modifications to the piperidine ring can lead to significant changes in potency and selectivity, as well as in vivo duration of action . The vibrational spectra and molecular structure analysis provide detailed information on the physical properties such as bond angles and conformations, which are crucial for understanding the chemical behavior of these compounds .

Applications De Recherche Scientifique

Histamine H3 Receptor Antagonism

2-(3-Methyl-piperidin-1-yl)-benzylamine derivatives have been explored for their potential as histamine H3 receptor antagonists. One study found that certain benzylamines, when altered structurally, demonstrated significant antagonist activity in cell-based models of human histamine H3 receptor activation. These compounds showed promise in binding affinities and were potent antagonists, indicating potential applications in addressing disorders related to histamine H3 receptor dysfunction (Apodaca et al., 2003). Another research confirmed the significance of benzylamines in creating conformationally restricted, potent H3 antagonists, further supporting their potential in medicinal chemistry (Dvorak et al., 2005).

Ligand Efficiency and Drug-Likeness

Compounds with a structure related to 2-(3-Methyl-piperidin-1-yl)-benzylamine have been studied for their affinity towards human histamine H3 receptors and their drug-likeness properties. The synthesis of derivatives and their binding affinity to human H3 receptors demonstrated potential applications in drug discovery, with certain compounds exhibiting high receptor affinity and selectivity (Sadek et al., 2014).

Imine Synthesis and Thermodynamics

The synthesis of imines from reactions involving compounds similar to 2-(3-Methyl-piperidin-1-yl)-benzylamine has been explored. Studies have investigated the thermodynamics of these reactions, offering insights into the synthetic pathways and conditions best suited for these chemical processes (Jafari, 2018).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of molecules related to 2-(3-Methyl-piperidin-1-yl)-benzylamine have been determined using computational methods. Such studies provide valuable information on the physical and chemical properties of these compounds, which is crucial in the design and development of new drugs or materials (Taşal et al., 2009).

Synthesis of Benzylamines

The synthesis of benzylamines, a class of compounds to which 2-(3-Methyl-piperidin-1-yl)-benzylamine belongs, is of significant interest due to their pharmaceutical applications. Novel catalytic methodologies have been developed to synthesize these compounds, showcasing the versatility and potential of benzylamines in drug development and other applications (Yan et al., 2016).

Propriétés

IUPAC Name |

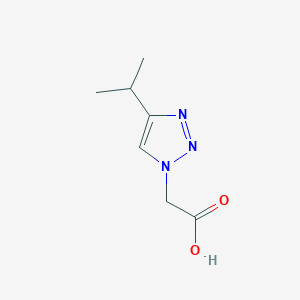

[2-(3-methylpiperidin-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYTQZYOAPEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599133 |

Source

|

| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-piperidin-1-yl)-benzylamine | |

CAS RN |

869943-43-1 |

Source

|

| Record name | 2-(3-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1320156.png)

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)